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Compound of Interest

Compound Name:
(3-aminophenyl) 4-

methylbenzenesulfonate

Cat. No.: B154137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques for the

characterization of (3-aminophenyl) 4-methylbenzenesulfonate. Due to the limited

availability of specific experimental data for this compound, this document presents predicted

analytical characteristics based on its chemical structure, alongside established experimental

data for a well-characterized sulfonamide, Sulfamethoxazole. This approach facilitates a

foundational understanding for researchers initiating analytical method development and cross-

validation for this and structurally related molecules.

Data Presentation: A Comparative Analysis
The following tables summarize the predicted analytical data for (3-aminophenyl) 4-
methylbenzenesulfonate and the experimentally determined data for Sulfamethoxazole.

Table 1: Comparative Chromatographic Data
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Parameter
(3-aminophenyl) 4-
methylbenzenesulfonate
(Predicted)

Sulfamethoxazole
(Alternative)

HPLC Retention Time

Dependent on exact method

conditions; expected to be

moderately retained on a C18

column.

~2-5 minutes (Isocratic, C18

column, mobile phase of

acetonitrile/water or

methanol/water)[1][2]

Mobile Phase

Acetonitrile/water or

Methanol/water with a pH

modifier like formic or

phosphoric acid.

A common mobile phase is a

mixture of acetonitrile and a

buffer solution, or methanol

and water.[1][2][3][4]

Detection Wavelength
~230-250 nm (due to aromatic

rings)
~225-254 nm[4][5]

Table 2: Comparative Spectroscopic Data (NMR & Mass Spectrometry)

Parameter
(3-aminophenyl) 4-
methylbenzenesulfonate
(Predicted)

Sulfamethoxazole
(Alternative)

¹H NMR (DMSO-d₆)

Singlet ~2.3 ppm (Ar-CH₃);

Multiplets ~6.5-7.8 ppm

(aromatic protons); Broad

singlet for -NH₂ protons.

Singlet ~2.1 ppm (CH₃);

Singlet ~5.8 ppm (isoxazole

CH); Multiplets ~6.8-7.7 ppm

(aromatic protons); Broad

singlet for -NH₂ and -SO₂NH-

protons.[6][7][8]

¹³C NMR (DMSO-d₆)
~21 ppm (Ar-CH₃); ~110-150

ppm (aromatic carbons).

~12 ppm (CH₃); ~95 ppm

(isoxazole CH); ~113-168 ppm

(aromatic and isoxazole

carbons).[9]

Mass Spec. (ESI+) [M+H]⁺ at m/z 264.08 [M+H]⁺ at m/z 254.06[10]

Key Fragments
m/z 155 (tosyl group), m/z 109

(aminophenyl group)

m/z 156 (sulfanilamido group),

m/z 108, m/z 92[10][11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://journals.umt.edu.pk/index.php/SIR/article/view/4241/2024
https://historymedjournal.com/index.php/medicine/article/view/647
https://journals.umt.edu.pk/index.php/SIR/article/view/4241/2024
https://historymedjournal.com/index.php/medicine/article/view/647
https://www.redalyc.org/pdf/429/42955129003.pdf
https://www.researchgate.net/publication/375840974_Development_and_Validation_of_RP-HPLC_Method_for_Quantitative_Analysis_of_Sulfamethoxazole_and_Trimethoprim_in_Liquid_Suspension_A_Comparative_Study_with_Compendial_Method
https://www.researchgate.net/publication/375840974_Development_and_Validation_of_RP-HPLC_Method_for_Quantitative_Analysis_of_Sulfamethoxazole_and_Trimethoprim_in_Liquid_Suspension_A_Comparative_Study_with_Compendial_Method
https://www.scirp.org/journal/paperinformation?paperid=93501
https://jddtonline.info/index.php/jddt/article/download/7302/6947
https://www.researchgate.net/figure/1H-NMR-data-and-their-interpretation-of-compound-R_tbl3_394906672
https://www.researchgate.net/figure/H-NMR-data-of-sulfamethoxazole-and-its-derivatives_tbl1_260429971
https://www.chemicalbook.com/SpectrumEN_723-46-6_13CNMR.htm
https://www.researchgate.net/figure/The-ESI-mass-spectrum-of-fragmentation-of-sulfamethoxazole-and-trimethoprim-showing-the_fig2_5608011
https://www.researchgate.net/figure/The-ESI-mass-spectrum-of-fragmentation-of-sulfamethoxazole-and-trimethoprim-showing-the_fig2_5608011
https://pubchem.ncbi.nlm.nih.gov/compound/Sulfamethoxazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional Group

(3-aminophenyl) 4-
methylbenzenesulfonate
(Predicted Wavenumber,
cm⁻¹)

Sulfamethoxazole
(Observed Wavenumber,
cm⁻¹)

N-H stretch (amine) 3300-3500 (two bands)
~3300-3470 (asymmetric and

symmetric)[12][13]

C-H stretch (aromatic) 3000-3100 ~3100[6]

C-H stretch (aliphatic) 2850-3000 Not prominent

C=C stretch (aromatic) 1450-1600 ~1590[6]

S=O stretch (sulfonate)
1340-1380 (asymmetric),

1150-1190 (symmetric)

~1330 (asymmetric), ~1160

(symmetric)[6]

C-N stretch 1250-1350 ~1300

S-O-C stretch 960-1070 Not applicable

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can

be adapted for the analysis of (3-aminophenyl) 4-methylbenzenesulfonate.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify the amount of the analyte.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and

column oven.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A filtered and degassed mixture of methanol and water (60:40 v/v). The pH

may be adjusted to around 2.6 with dilute phosphoric acid.[1]
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Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve

a final concentration of approximately 0.4 mg/mL.[1] Filter the solution through a 0.45 µm

syringe filter before injection.

Data Analysis: The retention time is used for identification, and the peak area is used for

quantification against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the analyte.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

The multiplicity (singlet, doublet, triplet, etc.) and integration of the peaks in the ¹H NMR

spectrum provide information about the number of neighboring protons and the relative

number of protons, respectively. The chemical shifts in the ¹³C NMR spectrum indicate the

different carbon environments in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
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Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often

coupled with an HPLC system (LC-MS).

Mobile Phase (for LC-MS): A mixture of acetonitrile and water with 0.1% formic acid to

promote ionization.

Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for compounds with basic

nitrogen atoms.

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion. Tandem MS

(MS/MS) can be used to obtain fragmentation patterns by isolating the molecular ion and

subjecting it to collision-induced dissociation.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular

weight. The fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent

disk.

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The presence of characteristic absorption bands (peaks) at specific

wavenumbers corresponds to the vibrations of different functional groups in the molecule.

Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the analytical

cross-validation of (3-aminophenyl) 4-methylbenzenesulfonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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